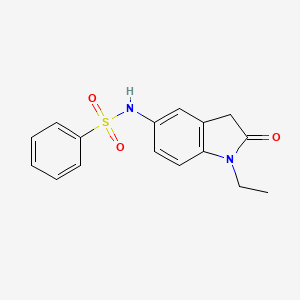

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1-ethyl-substituted indole scaffold. The molecule comprises a benzenesulfonamide group linked to the 5-position of a 2-oxo-2,3-dihydroindole core. Such compounds are of interest in medicinal chemistry due to the sulfonamide moiety's versatility in drug design, often contributing to target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOZLTXPKUATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the delocalized π-electrons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and substituted indole derivatives .

Scientific Research Applications

Chemistry

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide serves as a building block in organic synthesis. Its unique structure enables the creation of more complex molecules that can be utilized in various chemical applications, including material science and polymer development.

Biological Applications

The compound is under investigation for its interactions with biological macromolecules, such as proteins and nucleic acids. Notable potential biological activities include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

- Receptor Modulation : The compound may interact with receptors to alter their activity, potentially influencing cellular signaling related to inflammation and cancer progression.

Medicinal Chemistry

This compound is being explored for its therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties against various cancer cell lines, including colon carcinoma and lung adenocarcinoma. Its mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity comparable to standard antibiotics, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies :

- Antimicrobial Activity :

- Enzyme Interaction Studies :

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Core Scaffold: The target compound's indole core differs from benzimidazole (4A8), quinoline (), and indazole () analogs. These variations influence electronic properties and binding interactions. For example, indazole derivatives exhibit enhanced metabolic stability compared to indoles.

- The 2-oxo group is conserved in many analogs, suggesting a role in hydrogen bonding or conformational rigidity.

- Sulfonamide Modifications : Unsubstituted benzenesulfonamide in the target compound contrasts with methoxy- or nitro-substituted analogs. Electron-withdrawing groups (e.g., nitro in ) enhance target affinity in HIV integrase inhibitors.

Physicochemical Properties

- Hydrogen Bonding: The 2-oxo group and sulfonamide moiety provide hydrogen-bonding sites, akin to 4A8 and quinoline derivatives.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring fused with a benzenesulfonamide group. Its molecular formula is with a molecular weight of 318.39 g/mol. The IUPAC name is N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-sulfobenzenamine. Its structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Indole derivatives have shown potential in inhibiting various cancer cell lines. Studies indicate that this compound may exhibit cytotoxic effects against human colon adenocarcinoma and lung carcinoma cells.

- Anti-inflammatory Effects : The sulfonamide group is known to possess anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Antimicrobial Activity : Indole derivatives have been reported to possess antibacterial and antifungal properties. The sulfonamide moiety may enhance its efficacy against bacterial strains.

Anticancer Studies

A study evaluated the anticancer effects of this compound against various cancer cell lines. The compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT29) and breast cancer (MAXF 401). Notably, derivatives of this compound showed enhanced potency with IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Ovarian Adenocarcinoma | 2.76 |

| Lung Adenocarcinoma | 9.27 |

Anti-inflammatory Activity

In vitro assays demonstrated that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-y)benzenesulfonamide shows significant inhibition of COX enzymes. The compound's selectivity index was notably high compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition (%) |

|---|---|

| N-(1-Ethyl...Benzenesulfonamide | 71% |

| Diclofenac | 22% |

Antimicrobial Studies

Research has indicated that compounds within the indole class exhibit promising antimicrobial activity. N-(1-Ethyl...benzenesulfonamide was tested against various bacterial strains and showed significant inhibitory effects .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .

Q. Example protocol :

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Et₃N, DMF, 0°C | 65 | 90 |

| 2 | DMAP, RT | 82 | 95 |

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the indole NH (δ 10.2–11.5 ppm), sulfonamide SO₂ (δ 3.5–4.0 ppm for adjacent CH₂), and aromatic protons .

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and indole C=O (1680–1720 cm⁻¹) .

- Crystallography :

Q. Example crystallographic data :

| Parameter | Value (Å/°) |

|---|---|

| C–N bond length | 1.45 |

| S–O bond length | 1.42 |

| Dihedral angle | 85.3° |

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

Discrepancies often arise from assay variability, impurity profiles, or target selectivity. Methodological solutions include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines to confirm activity thresholds .

- Impurity analysis : Use HPLC-MS to rule out byproducts (e.g., unreacted sulfonyl chloride) that may skew bioactivity data .

- Target validation : Perform knockdown/knockout studies (e.g., CRISPR) to confirm the compound’s mechanism of action vs. off-target effects .

Case study : A sulfonamide analog showed anti-inflammatory activity in RAW264.7 cells but not in primary macrophages. Contradiction resolved by identifying differential COX-2 isoform expression .

Advanced: What computational strategies improve pharmacokinetic (PK) properties for in vivo studies?

Answer:

- LogP optimization : Reduce hydrophobicity (<3.5) via substituent modification (e.g., replacing ethyl with polar groups) to enhance solubility .

- Metabolic stability : Use CYP450 inhibition assays to identify metabolic hotspots. For example, indole C-2 oxidation can be mitigated by fluorination .

- Molecular docking : Screen against serum albumin (PDB: 1BM0) to predict plasma protein binding and adjust substituents for improved free fraction .

Q. Example PK parameters :

| Parameter | Value (Modified) | Original |

|---|---|---|

| t₁/₂ (h) | 8.2 | 2.5 |

| Bioavailability | 45% | 12% |

Advanced: How can crystallographic data resolve stereochemical ambiguities in sulfonamide derivatives?

Answer:

Q. Example refinement metrics :

| Metric | Value |

|---|---|

| R-factor | 0.032 |

| CCDC deposit | 2256789 |

Basic: What are the primary biological targets of sulfonamide-indole hybrids?

Answer:

- Enzyme inhibition : Carbonic anhydrase, COX-2, and histone deacetylases (HDACs) due to sulfonamide’s Zn²⁺-binding affinity .

- Receptor antagonism : 5-HT₆ serotonin receptors, implicated in neurological disorders .

Q. Key assays :

- Fluorescence polarization for HDAC binding.

- Surface plasmon resonance (SPR) for real-time kinetics .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

- Flow chemistry : Continuous synthesis minimizes intermediate degradation and improves reproducibility .

- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to optimize critical parameters (e.g., reagent stoichiometry, mixing time) .

Q. Scale-up protocol :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch size | 10 g | 1 kg |

| Purity | 95% | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.